molecular formula C28H36O11 B13850516 Prednisone Glucuronide

Prednisone Glucuronide

Cat. No.: B13850516
M. Wt: 548.6 g/mol
InChI Key: VDMIMNQCXPLBBG-BTLBDWCVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prednisone Glucuronide is a metabolite of prednisone, a synthetic glucocorticoid used widely for its anti-inflammatory and immunosuppressive properties. Prednisone itself is a prodrug that is converted into its active form, prednisolone, in the liver. The glucuronidation process, which involves the addition of glucuronic acid to prednisone, enhances its solubility and facilitates its excretion from the body.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Prednisone Glucuronide typically involves the enzymatic glucuronidation of prednisone. This process is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT), which transfers glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to prednisone. The reaction conditions generally include a suitable buffer system, optimal pH, and temperature to ensure enzyme activity .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of recombinant UGT enzymes and optimized reaction conditions to maximize yield. The product is then purified using chromatographic techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Prednisone Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety. Conjugation reactions involve the formation of additional glucuronide or sulfate conjugates.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Conjugation: UDPGA and UGT enzymes under optimal pH and temperature conditions.

Major Products:

Scientific Research Applications

Prednisone Glucuronide has several applications in scientific research:

Mechanism of Action

Prednisone Glucuronide exerts its effects through its parent compound, prednisone. Prednisone is converted to prednisolone, which binds to glucocorticoid receptors in the cytoplasm. This complex then translocates to the nucleus, where it modulates the transcription of anti-inflammatory and immunosuppressive genes. The glucuronidation of prednisone enhances its solubility and facilitates its excretion, thereby regulating its bioavailability and duration of action .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific role in the metabolism of prednisone. Its formation and excretion are critical for regulating the bioavailability and therapeutic effects of prednisone. Compared to other glucuronide metabolites, this compound is specifically associated with the pharmacokinetics of prednisone and its therapeutic applications .

Properties

Molecular Formula

C28H36O11

Molecular Weight

548.6 g/mol

IUPAC Name

methyl (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]oxane-2-carboxylate

InChI

InChI=1S/C28H36O11/c1-26-8-6-14(29)10-13(26)4-5-15-16-7-9-28(36,27(16,2)11-17(30)19(15)26)18(31)12-38-25-22(34)20(32)21(33)23(39-25)24(35)37-3/h6,8,10,15-16,19-23,25,32-34,36H,4-5,7,9,11-12H2,1-3H3/t15?,16?,19?,20-,21-,22+,23-,25+,26-,27-,28-/m0/s1

InChI Key

VDMIMNQCXPLBBG-BTLBDWCVSA-N

Isomeric SMILES

C[C@]12CC(=O)C3C(C1CC[C@@]2(C(=O)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)OC)O)O)O)O)CCC5=CC(=O)C=C[C@]35C

Canonical SMILES

CC12CC(=O)C3C(C1CCC2(C(=O)COC4C(C(C(C(O4)C(=O)OC)O)O)O)O)CCC5=CC(=O)C=CC35C

Origin of Product

United States

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